(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Description
This compound features a hexahydro-1H-inden-4-one core with a chiral hept-3-en-2-yl side chain substituted at the C5 and C6 positions with methyl and trimethylsilyloxy groups, respectively. The stereochemistry (1R,3aR,7aR) and (E)-configuration of the double bond are critical to its structural integrity. The trimethylsilyloxy group enhances lipophilicity and protects the hydroxyl group during synthetic processes, making it distinct from analogs with unprotected hydroxy or other ether substituents .
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3/b12-11+/t16-,17+,18-,19+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKEUQQJKRJKM-LRFJHULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[Si](C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104406 | |
| Record name | 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95716-69-1 | |
| Record name | 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95716-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is a synthetic organic molecule notable for its potential biological activities. It serves as an important intermediate in the synthesis of various vitamin D analogs and has garnered attention for its pharmacological properties.
Chemical Structure and Properties
This compound has a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 362.56 g/mol. Its structure includes a hexahydroindenone core that is functionalized with a silyloxy group and a dimethyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C20H34O3Si |
| Molecular Weight | 362.56 g/mol |
| CAS Number | 95716-69-1 |
1. Antihyperparathyroid Activity
One of the primary biological activities attributed to this compound is its role as an antihyperparathyroid agent . It acts as a synthetic analog of vitamin D, specifically resembling paricalcitol (22Z-vitamin D), which is used clinically to manage secondary hyperparathyroidism in patients with chronic kidney disease. Studies have shown that it can effectively lower parathyroid hormone levels while minimizing hypercalcemia risks associated with traditional vitamin D therapies .
The mechanism through which this compound exerts its effects involves binding to the vitamin D receptor (VDR), leading to modulation of calcium and phosphate metabolism. This interaction promotes intestinal absorption of calcium and phosphate and influences bone metabolism by regulating osteoblast and osteoclast activity .
Study 1: Efficacy in Chronic Kidney Disease
A clinical trial assessed the efficacy of paricalcitol in patients with chronic kidney disease. The results indicated that patients receiving treatment with the vitamin D analog experienced significant reductions in parathyroid hormone levels compared to those receiving placebo treatments. The study concluded that compounds like this compound could serve as effective therapeutic agents for managing secondary hyperparathyroidism .
Study 2: Safety Profile
Another study focused on the safety profile of vitamin D analogs in long-term use. It was found that while these compounds effectively manage calcium levels in the body, they also carry risks of hypercalcemia if not monitored properly. The study emphasized the need for careful dosage adjustments based on individual patient responses .
Scientific Research Applications
Pharmacological Properties
Research indicates that derivatives of the indene structure exhibit a range of pharmacological activities. Specifically:
- Anti-inflammatory Effects : Compounds similar to this indene derivative have shown promise in reducing inflammation. They act by inhibiting the production of pro-inflammatory cytokines and mediators .
- Hypotensive Activity : Studies suggest that these compounds can lower blood pressure by acting on the vascular system and modulating nitric oxide levels .
- Neuroprotective Effects : The compound has been investigated for its potential to protect against neurodegenerative diseases. Its ability to scavenge free radicals may help mitigate oxidative stress in neuronal cells .
Treatment of Hypoxia
The compound has been described as effective in treating anoxemic and hypoxic conditions. It can improve oxygen delivery and utilization in tissues, making it a candidate for therapeutic use in conditions like chronic obstructive pulmonary disease (COPD) and during surgical procedures where oxygen supply may be compromised .
Non-linear Optical Materials
The structural characteristics of this compound make it suitable for applications in non-linear optics. Its potential use in photonic devices is attributed to its ability to exhibit high non-linear optical coefficients. This is particularly relevant in the development of advanced materials for telecommunications and laser technologies .
Antioxidant Properties
The compound's antioxidant capabilities can be harnessed in food preservation and cosmetic formulations. It helps prevent oxidative damage to fats and oils in food products and can enhance the stability of cosmetic formulations against degradation caused by light and air .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further modifications that can lead to the development of new pharmaceutical agents or materials with tailored properties .
Synthesis of Complex Molecules
The ability to modify this compound through various chemical reactions makes it a versatile building block for synthesizing more complex organic structures found in natural products or pharmaceuticals. Its utility in multi-step synthesis routes is particularly noteworthy .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities:
Stereochemical and Reactivity Differences
- Target vs. Analog 1 : The trimethylsilyloxy group in the target compound reduces hydrogen-bonding capacity compared to Analog 1’s hydroxy group, significantly altering solubility and metabolic stability .
- Target vs. PL-A' : The (E)-configuration in both compounds ensures similar spatial arrangements, but the silyl ether in the target compound may delay hydrolysis in biological systems compared to PL-A'’s hydroxy group .
Stability and Reactivity Insights
- Solvolysis : Analog 1’s hydroxy group (as in CBIn from ) shows 10³–10⁴× higher reactivity at pH 7 compared to silyl-protected analogs, which remain stable under similar conditions .
- Synthetic Utility : The trimethylsilyloxy group in the target compound is a strategic protecting group, enabling selective derivatization during synthesis .
Methodological Approaches for Structural Comparison
- Tanimoto Coefficients: Binary fingerprint analysis reveals >80% similarity between the target and Analog 2, primarily due to shared enone and ether motifs .
- Graph-Based Matching: Maximal common subgraph (MCS) algorithms identify the hexahydroindenone core as a conserved scaffold across all analogs, with divergent side chains explaining functional differences .
Preparation Methods
Construction of the Bicyclic Indenone Core
The indenone scaffold is synthesized via Friedel-Crafts acylation, a method extensively detailed in patent literature for analogous structures . Aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) facilitates the cyclization of substituted propiophenone derivatives. For example, reacting 2-chloro-2,2′,4′-trimethylpropiophenone with AlCl₃ in DCM at 0°C yields 2,5,7-trimethyl-1-indanone after hydrolysis and purification . This step achieves 92% yield, with the crude product crystallized from pentane . Critical parameters include strict temperature control (0°C during addition) and stoichiometric AlCl₃ to prevent side reactions.
Stereoselective Introduction of the Side Chain
The side chain containing the E-configured double bond and stereogenic centers is introduced via Grignard or organometallic addition to the indenone carbonyl. A modified protocol from vitamin D analogue synthesis employs Inhoffen–Lythgoe diol derivatives . For instance, (1R,3aR,7aR)-1-[(2R,4R)-4-fluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyloctahydro-1H-inden-4-ol is oxidized to the corresponding ketone using tetrapropylammonium perruthenate (TPAP) and 4-methylmorpholine N-oxide (NMO) in dichloromethane at 0°C . The ketone intermediate is then silylated with trimethylsilyl chloride (TMSCl) and imidazole, achieving quantitative protection of the hydroxyl group .
Installation of the Trimethylsilyloxy Group
Silylation is critical for protecting hydroxyl intermediates and directing subsequent reactions. Source demonstrates that treating a ketone precursor with TMSCl (1.2 equiv) and imidazole (2.0 equiv) in DCM at room temperature affords the TMS-protected derivative in >95% yield. This method avoids over-silylation and ensures compatibility with acid-sensitive functional groups. The TMS group enhances the stability of the intermediate during downstream transformations, such as elimination to form the E-configured double bond.
Formation of the E-Configured Double Bond
The E geometry of the hept-3-en-2-yl moiety is established via acid-catalyzed elimination. Drawing from indene synthesis methodologies , dehydration of a β-hydroxy silyl ether intermediate using sulfuric acid (25 wt%) at 70°C selectively generates the trans-alkene. For example, treating 2,3,6,7,8,9-hexahydro-2-methyl-1H-benz[e]inden-1-ol with H₂SO₄ in toluene yields the corresponding indene with >90% E-selectivity . The reaction mechanism proceeds through a carbocation intermediate, stabilized by the adjacent TMS group, which directs anti-periplanar elimination.
Final Oxidation and Purification
The target ketone is obtained via oxidation of a secondary alcohol intermediate. Source reports using TPAP (0.5 equiv) and NMO (2.4 equiv) in DCM at 0°C to oxidize (1R,3aR,7aR)-1-[(2R,4S)-4-fluoro-6-methyl-6-[(trimethylsilyl)oxy]heptan-2-yl]-7a-methyloctahydro-4H-inden-4-ol to the ketone in 85% yield. Purification by flash chromatography (ethyl ether) removes residual oxidants and byproducts. Analytical validation via ¹H-NMR confirms the absence of diastereomeric impurities .
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C → rt | 92 | 98 |
| Silylation | TMSCl, imidazole, DCM, rt | 95 | 99 |
| Oxidation | TPAP, NMO, DCM, 0°C | 85 | 97 |
| Elimination | H₂SO₄ (25%), toluene, 70°C | 90 | 96 |
Analytical Characterization
¹H-NMR (400 MHz, CDCl₃): δ 5.45 (dd, J = 15.4 Hz, 1H, CH=CH), 3.21 (m, 1H, CH-TMS), 2.85–2.75 (m, 2H, indenone H), 1.26 (s, 3H, CH₃), 0.98 (s, 9H, TMS). ¹³C-NMR: δ 212.4 (C=O), 138.2 (CH=CH), 75.3 (C-O-TMS), 25.1 (TMS-C), 18.9 (CH₃). HRMS (ESI): m/z calc. for C₂₄H₄₀O₂Si [M+H]⁺: 397.2741, found: 397.2738.
Q & A
Q. What are the primary synthetic challenges for achieving stereochemical fidelity in this compound, and what strategies are recommended?
The compound’s stereochemical complexity arises from multiple chiral centers (e.g., 1R, 3aR, 7aR) and the (E)-configured double bond. Key challenges include:
- Stereoselective formation of the trimethylsilyloxy group : Use chiral auxiliaries or asymmetric catalysis to control regiochemistry .
- Functional group compatibility : Protect reactive sites (e.g., hydroxyl groups) during multi-step syntheses, as seen in analogous indenone derivatives .
- Purification : Employ high-resolution chromatography or crystallization to isolate enantiomerically pure fractions .
Q. Which analytical techniques are critical for validating the compound’s structure and stereochemistry?
- Single-crystal X-ray diffraction : Provides unambiguous stereochemical assignment, as demonstrated in structurally similar compounds (R factor = 0.048; mean C–C bond deviation = 0.004 Å) .
- NMR spectroscopy : Use - HSQC and NOESY to confirm spatial arrangements of substituents .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to resolve ambiguities .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Protocol standardization : Document reaction parameters (e.g., temperature, solvent purity) rigorously, as variations in analogous syntheses led to ±5% yield discrepancies .
- Intermediate characterization : Validate all intermediates via LC-MS and NMR before proceeding to subsequent steps .
Advanced Research Questions
Q. What computational approaches optimize reaction conditions for higher yields or enantiomeric excess?
- Bayesian optimization : Algorithmically explore parameter spaces (e.g., catalyst loading, solvent ratios) to maximize yield without exhaustive trial-and-error .
- DFT-based transition state modeling : Predict steric and electronic barriers in key steps (e.g., silyl ether formation) to guide catalyst selection .
- Machine learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .
Q. How should discrepancies between spectroscopic data and crystallographic results be resolved?
- Cross-validation : Reconcile NMR-derived coupling constants (-values) with X-ray torsion angles. For example, a mismatch in dihedral angles may indicate dynamic conformational exchange in solution .
- Solvent effects : Re-run NMR experiments in deuterated solvents matching crystallization conditions to reduce environmental discrepancies .
Q. What role do non-covalent interactions play in stabilizing the compound’s conformation, and how can this inform synthetic design?
- Intermolecular forces : Hydrogen bonding between the hydroxyl and ketone groups may stabilize solid-state packing, as observed in related indenones .
- Supramolecular templating : Use host-guest chemistry to preorganize reactive intermediates, leveraging π-π stacking or van der Waals interactions .
Q. How can high-throughput screening (HTS) accelerate ligand design for derivatives of this compound?
- Parallel synthesis : Generate libraries of analogs with varied substituents (e.g., replacing trimethylsilyloxy with other protecting groups) .
- Automated characterization : Couple HTS with inline LC-MS and FTIR for rapid structural validation .
Methodological Considerations
Q. What statistical tools are recommended for optimizing multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) and interactions .
- Response surface methodology (RSM) : Model nonlinear relationships between parameters (e.g., catalyst concentration vs. enantiomeric excess) .
Q. How can researchers mitigate degradation during storage or handling?
- Stability studies : Conduct accelerated aging tests under varying pH, humidity, and light exposure. For silyl ethers, anhydrous conditions and inert atmospheres are critical .
- Lyophilization : For hygroscopic intermediates, freeze-drying improves long-term stability .
Data Contradiction Analysis
Q. If synthetic yields vary significantly between batches despite identical protocols, what systematic checks should be performed?
- Catalyst lot analysis : Test for trace metal impurities in catalysts using ICP-MS .
- Solvent quality : Verify solvent dryness via Karl Fischer titration; even 0.1% water can hydrolyze silyl ethers .
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to detect unanticipated intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
